2-(3-butyl-2,4,5-trioxoimidazolidin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide
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Overview
Description
2-(3-Butyl-2,4,5-trioxoimidazolidin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide is a complex organic compound characterized by its imidazolidinone core and cyano-cyclopropyl ethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazolidinone ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of cyano-substituted compounds or alkylated derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The imidazolidinone core may interact with enzymes or receptors, leading to biological responses. The cyano-cyclopropyl ethyl acetamide group may enhance the compound's binding affinity and specificity.
Comparison with Similar Compounds
2-(3-Butyl-2,4,5-trioxoimidazolidin-1-yl)-N-(2-ethoxyphenyl)acetamide: Similar core structure but different substituents.
Imidazole derivatives: Similar ring structure but different functional groups.
Uniqueness: The presence of the cyano-cyclopropyl ethyl acetamide group distinguishes this compound from others, potentially leading to unique biological and chemical properties.
This comprehensive overview highlights the significance of 2-(3-Butyl-2,4,5-trioxoimidazolidin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide in scientific research and its potential applications across various fields
Properties
IUPAC Name |
2-(3-butyl-2,4,5-trioxoimidazolidin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-3-4-7-18-12(21)13(22)19(14(18)23)8-11(20)17-15(2,9-16)10-5-6-10/h10H,3-8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTMKABBUZZWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=O)N(C1=O)CC(=O)NC(C)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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